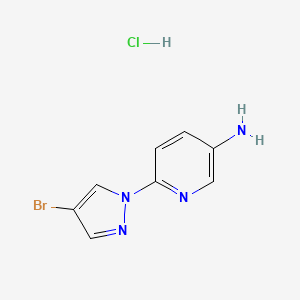![molecular formula C10H13N5O3S B2805653 2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide CAS No. 2034584-08-0](/img/structure/B2805653.png)
2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a complex organic compound with a diverse range of applications, particularly in the fields of chemistry, biology, and medicine. Its molecular structure features a sulfonamide group, a pyrazolo[1,5-a]pyrimidine core, and an acetamide group, contributing to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide typically involves multiple steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: : This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the N-methylmethylsulfonamido group: : This step generally involves a sulfonylation reaction under specific conditions.
Attachment of the acetamide group: : This is often done through an amidation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale reaction vessels with precise temperature and pressure controls.
Continuous flow synthesis to enhance reaction efficiency and yield.
Use of high-purity reagents to ensure product consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be conducted using reducing agents such as lithium aluminium hydride.
Substitution: : It can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups involved.
Oxidation: : Hydrogen peroxide, potassium permanganate; typically carried out at elevated temperatures.
Reduction: : Lithium aluminium hydride, sodium borohydride; often performed under inert atmospheres to prevent unwanted side reactions.
Substitution: : Common reagents include alkyl halides and nucleophiles, with reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: : May yield sulfoxides or sulfones.
Reduction: : Could result in amine derivatives.
Substitution: : The products depend on the nature of the substituents introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Used as a reagent in organic synthesis due to its reactive functional groups.
Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Investigated for its therapeutic potential in treating certain diseases, owing to its ability to interact with specific biological targets.
Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which 2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide exerts its effects is primarily through interaction with specific molecular targets. These interactions can modulate enzymatic activities, alter receptor functions, or disrupt biological pathways, leading to the desired therapeutic or biochemical outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
2-(N-ethylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide: : Shares a similar structure but with an ethyl group instead of a methyl group.
2-(N-methylmethylsulfonamido)-N-(imidazo[1,5-a]pyrimidin-6-yl)acetamide: : Contains an imidazo[1,5-a]pyrimidine core instead of a pyrazolo[1,5-a]pyrimidine.
Uniqueness: What sets 2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide apart is its specific functional groups and core structure, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various scientific research applications.
Eigenschaften
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-pyrazolo[1,5-a]pyrimidin-6-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3S/c1-14(19(2,17)18)7-10(16)13-8-5-11-9-3-4-12-15(9)6-8/h3-6H,7H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRZUJFRLCRPQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CN2C(=CC=N2)N=C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2805570.png)
![2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-ethyl-N-phenylacetamide](/img/structure/B2805573.png)
![2-Oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl (2-methoxyphenyl)acetate](/img/structure/B2805575.png)

![5-chloro-N-[3-(5-chlorothiophene-2-amido)phenyl]thiophene-2-carboxamide](/img/structure/B2805578.png)
![3'-ethyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'-one](/img/structure/B2805579.png)
![N-(3-methoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2805580.png)
![1-ethyl-2-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}-1H-1,3-benzodiazole](/img/structure/B2805581.png)


![4-[3-(4-Azidobutoxy)propoxy]butan-1-ol](/img/structure/B2805588.png)

![1-[(furan-3-yl)methyl]-4-(pyridin-2-yl)piperazine](/img/structure/B2805591.png)
![Tert-butyl N-[(5-bromo-4-methyl-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B2805593.png)
